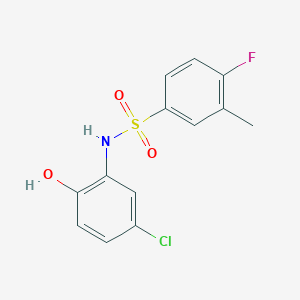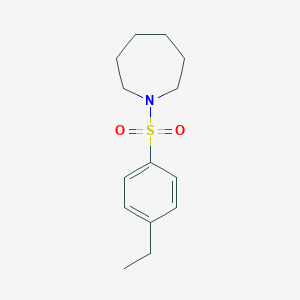
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide, also known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. Studies have shown that this compound can selectively detect copper ions in biological samples, making it a potential tool for the diagnosis of copper-related diseases.
In environmental science, this compound has been investigated for its potential use as a marker for wastewater contamination. Studies have shown that this compound can be detected in wastewater samples, making it a potential tool for monitoring wastewater contamination.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory and analgesic properties. In vivo studies have shown that this compound can reduce tumor growth in animal models, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide. One area of research is the development of this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as environmental science.
Méthodes De Synthèse
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with N-(1-phenylethyl)amine. Both methods have been reported to yield high purity this compound.
Propriétés
Formule moléculaire |
C15H15Cl2NO2S |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10-8-13(16)14(17)9-15(10)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
Clé InChI |
HRXJJJXSCRTMGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)




![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)


